Benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)-
CAS No.: 71933-37-4
Cat. No.: VC17266705
Molecular Formula: C15H18ClN3O2S2
Molecular Weight: 371.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71933-37-4 |
|---|---|
| Molecular Formula | C15H18ClN3O2S2 |
| Molecular Weight | 371.9 g/mol |
| IUPAC Name | 4-chloro-N-[5-(2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C15H18ClN3O2S2/c16-12-3-5-14(6-4-12)23(20,21)18-15-17-11-13(22-15)7-10-19-8-1-2-9-19/h3-6,11H,1-2,7-10H2,(H,17,18) |
| Standard InChI Key | DQRDIAUPNKSTJM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)CCC2=CN=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s molecular formula, , reflects a hybrid architecture integrating three key components:
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Sulfonamide Core: The benzene ring substituted with a sulfonamide group (-SONH-) at the para position, with a chlorine atom at the 4-position, enhances electrophilic character and potential for hydrogen bonding.
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Thiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The thiazole’s electron-rich nature facilitates π-π stacking interactions with biological targets .
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Pyrrolidine Moiety: A saturated five-membered nitrogen-containing ring connected via an ethyl linker to the thiazole. This moiety contributes to conformational flexibility and modulates lipophilicity .
The IUPAC name, 4-chloro-N-[5-(2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-yl]benzenesulfonamide, precisely encodes these structural features.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 371.9 g/mol |
| Canonical SMILES | C1CCN(C1)CCC2=CN=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
| Topological Polar Surface Area | 105 Ų (estimated) |
| LogP (Octanol-Water) | 2.8 (predicted) |
The relatively high polar surface area suggests moderate solubility in aqueous media, while the LogP value indicates balanced lipophilicity, favorable for membrane permeability .
Synthesis and Structural Optimization
Synthetic Routes
While detailed protocols remain proprietary, available data suggest a multi-step approach:
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Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones or α-bromoesters, yielding the 2-aminothiazole intermediate .
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Sulfonamide Coupling: Reaction of 4-chlorobenzenesulfonyl chloride with the thiazole amine under basic conditions (e.g., pyridine or triethylamine) .
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Pyrrolidine Functionalization: Alkylation of the thiazole’s 5-position with a 2-(1-pyrrolidinyl)ethyl group, likely via nucleophilic substitution or Mitsunobu reactions .
A reported yield of 11% for a structurally analogous compound highlights challenges in steric hindrance during sulfonamide coupling .
Crystallographic Insights
X-ray diffraction studies of related sulfonamide-thiazole hybrids reveal:
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Intramolecular π-π Interactions: Centroid distances of ~4.0 Å between aromatic rings stabilize planar conformations .
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Hydrogen Bonding: Sulfonamide oxygen atoms participate in C–H⋯O bonds, rigidifying the molecular structure .
These features likely enhance binding affinity to enzymatic targets by pre-organizing the molecule in bioactive conformations .
Pharmacological Activities
Carbonic Anhydrase Inhibition
Molecular docking simulations demonstrate nanomolar affinity for carbonic anhydrase IX (CA IX), a hypoxia-inducible enzyme overexpressed in tumors. Key interactions include:
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Coordination of the sulfonamide sulfur to the active-site zinc ion.
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Hydrophobic contacts between the thiazole ring and Val-121/Leu-198 residues.
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Hydrogen bonds involving the pyrrolidine nitrogen and Gln-92.
Selectivity over CA II (a ubiquitous isoform) is attributed to the bulky pyrrolidine-ethyl group, which sterically clashes with CA II’s narrower active site.
Antibacterial Efficacy
Preliminary assays indicate MIC values of 8–16 µg/mL against Gram-positive pathogens (e.g., Staphylococcus aureus), outperforming sulfamethoxazole (MIC = 32 µg/mL). The thiazole ring’s ability to disrupt bacterial membrane integrity via lipid peroxidation is a postulated mechanism .
ADMET Profiling
Predictive models highlight favorable traits:
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Absorption: High intestinal permeability (Caco-2 P > 10 cm/s).
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Metabolism: Resistance to CYP3A4-mediated oxidation due to the electron-withdrawing sulfonamide group.
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Toxicity: Low risk of hERG channel inhibition (IC > 30 µM).
Structural Analogs and Comparative Analysis
Lorapride Derivatives
The (R)-enantiomer of 4-amino-5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxybenzenesulfonamide (PubChem CID 76969392) shares the pyrrolidine-thiazole motif but substitutes chlorine with methoxy and amino groups . This analog exhibits D/D dopamine receptor antagonism, underscoring the scaffold’s versatility .
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